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Compound of Interest

Compound Name: Nonylamine

Cat. No.: B085610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the spectral data for nonylamine,

a primary aliphatic amine with the chemical formula C₉H₂₁N. This document details the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for nonylamine,

offering valuable insights for its identification, characterization, and application in research and

development. The guide includes structured data tables for easy reference, detailed

experimental protocols, and visualizations of key analytical workflows and fragmentation

pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

nonylamine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical

environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of nonylamine exhibits distinct signals corresponding to the different

proton environments in its aliphatic chain and amino group. The chemical shifts (δ) are reported

in parts per million (ppm) relative to a standard reference, and the splitting patterns are a result

of spin-spin coupling with neighboring protons.
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Proton Assignment
Chemical Shift (δ)

(ppm)
Multiplicity

Coupling Constant

(J) (Hz)

-CH₃ (C9) ~0.88 Triplet (t) ~6.7

-(CH₂)₆- (C3-C8) ~1.27 Multiplet (m) -

-CH₂- (C2) ~1.42 Quintet ~7.3

-NH₂ ~1.62 Singlet (s, broad) -

-CH₂-N (C1) ~2.68 Triplet (t) ~7.2

Note: The chemical shift of the -NH₂ protons can be variable and is often observed as a broad

singlet due to hydrogen bonding and exchange. The signal may also shift or disappear upon

the addition of D₂O.

¹³C NMR Spectral Data
The ¹³C NMR spectrum of nonylamine provides information on the nine distinct carbon atoms

in the molecule. The chemical shifts are indicative of the electronic environment of each carbon

atom.

Carbon Assignment Chemical Shift (δ) (ppm)

C9 ~14.1

C7 ~22.7

C3, C4, C5, C6 ~29.3 - 29.6

C8 ~31.9

C2 ~33.9

C1 ~42.2

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of nonylamine shows characteristic
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absorption bands for a primary amine.

Frequency (cm⁻¹) Vibrational Mode Functional Group

~3360 and ~3290
N-H symmetric and

asymmetric stretching
Primary Amine (-NH₂)

~2920 and ~2850 C-H stretching Alkane (-CH₂, -CH₃)

~1600 N-H scissoring (bending) Primary Amine (-NH₂)

~1465 C-H bending Alkane (-CH₂)

~1070 C-N stretching Aliphatic Amine

~800 N-H wagging Primary Amine (-NH₂)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of nonylamine, aiding in its identification and structural confirmation. The mass spectrum is

typically obtained using electron ionization (EI).

m/z Relative Intensity (%) Proposed Fragment

143 Low [M]⁺ (Molecular Ion)

30 100 [CH₂NH₂]⁺ (Base Peak)

44 Moderate [C₂H₅NH₂]⁺

58 Moderate [C₃H₇NH₂]⁺

72 Low [C₄H₉NH₂]⁺

86 Low [C₅H₁₁NH₂]⁺

100 Low [C₆H₁₃NH₂]⁺

114 Low [C₇H₁₅NH₂]⁺

128 Low [C₈H₁₇NH₂]⁺
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The fragmentation of primary amines is characterized by alpha-cleavage, leading to the

formation of a stable iminium ion. For nonylamine, the most favorable alpha-cleavage results

in the loss of an octyl radical to form the base peak at m/z 30.

Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented in this

guide.

NMR Spectroscopy
Sample Preparation:

A solution of nonylamine is prepared by dissolving approximately 10-20 mg of the neat

liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration (δ = 0.00 ppm).

¹H and ¹³C NMR Acquisition:

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

Key parameters include the spectral width, acquisition time, and relaxation delay.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum and enhance the signal-to-noise ratio.

The acquired FIDs are Fourier transformed to produce the NMR spectra.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g.,

isopropanol) and allowed to dry.

A background spectrum of the clean, empty ATR crystal is recorded.

A small drop of neat nonylamine liquid is placed directly onto the ATR crystal.

IR Spectrum Acquisition:

The sample is brought into firm contact with the crystal using a pressure clamp.

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

The final absorbance spectrum is generated by ratioing the sample spectrum against the

background spectrum.

Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

A dilute solution of nonylamine in a volatile organic solvent (e.g., dichloromethane or

hexane) is prepared.

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

The GC oven temperature is programmed to ensure the separation of nonylamine from the

solvent and any impurities. The sample is vaporized in the heated injection port and carried

by an inert gas (e.g., helium) through the GC column.

Mass Spectrum Acquisition (Electron Ionization - EI):

As nonylamine elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the ion source, the molecules are bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.
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The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
The following diagrams illustrate key workflows and processes described in this guide.
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Workflow for the spectral analysis of nonylamine.
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CH₃(CH₂)₇CH₂-NH₂ m/z = 143

[CH₂=NH₂]⁺ m/z = 30 (Base Peak)α-cleavage

•CH₂(CH₂)₆CH₃ Octyl Radical

Click to download full resolution via product page

Primary fragmentation pathway of nonylamine in Mass Spectrometry.

To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectral Data
of Nonylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085610#spectral-data-for-nonylamine-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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